molecular formula C20H21N3O4 B2865063 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide CAS No. 896357-74-7

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide

Cat. No.: B2865063
CAS No.: 896357-74-7
M. Wt: 367.405
InChI Key: WIKDROXNEUOCEQ-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Attachment of the Pentanamide Chain: The pentanamide chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable pentanoyl chloride derivative under basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the quinazolinone core is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler analog with similar core structure but lacking the pentanamide and methoxyphenyl groups.

    2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of the methoxyphenyl group.

    3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A structurally related compound with a different heterocyclic system.

Uniqueness

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the pentanamide chain provides additional sites for chemical modification.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDROXNEUOCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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